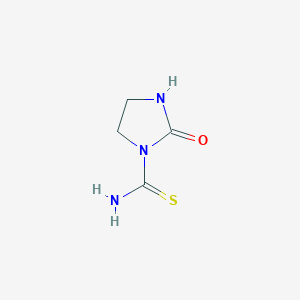

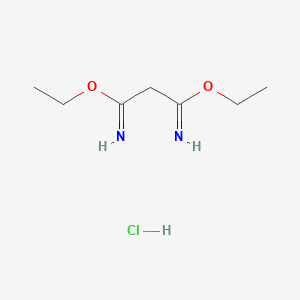

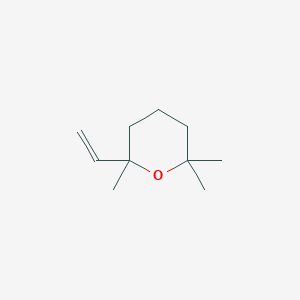

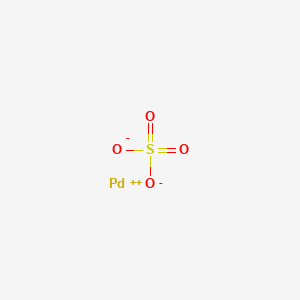

![molecular formula C27H50O2Si2 B077579 Silane, [[(3beta,20S)-pregn-5-ene-3,20-diyl]bis(oxy)]bis[trimethyl- CAS No. 13110-77-5](/img/structure/B77579.png)

Silane, [[(3beta,20S)-pregn-5-ene-3,20-diyl]bis(oxy)]bis[trimethyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Silane, [[(3beta,20S)-pregn-5-ene-3,20-diyl]bis(oxy)]bis[trimethyl-], commonly known as silane coupling agent, is a chemical compound used in various scientific research applications. It is a versatile compound that is used to improve the adhesion between two dissimilar materials, such as inorganic and organic substrates.

Mecanismo De Acción

Silane coupling agent works by forming a covalent bond between the silane group and the substrate surface. The silane group contains a reactive functional group, which reacts with the substrate surface and forms a chemical bond. This chemical bond improves the adhesion between the two dissimilar materials and provides a strong interfacial bonding.

Efectos Bioquímicos Y Fisiológicos

Silane coupling agent is generally considered safe for use in scientific research applications. It is a non-toxic compound and does not pose any significant health hazards. However, it is recommended to handle the compound with care and follow the necessary safety precautions.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using silane coupling agent in lab experiments are its versatility, ease of use, and effectiveness in improving the adhesion between two dissimilar materials. However, the limitations of using silane coupling agent are its high cost and the need for specialized equipment and expertise for its synthesis and handling.

Direcciones Futuras

The future directions of silane coupling agent research are focused on the development of new and improved synthesis methods, the investigation of its potential applications in various fields, such as biomedicine and energy storage, and the optimization of its properties for specific applications.

Conclusion:

Silane coupling agent is a versatile compound that is widely used in various scientific research applications. Its ability to improve the adhesion between two dissimilar materials makes it an essential component in the preparation of composites, coatings, and adhesives. The future directions of silane coupling agent research are focused on the development of new and improved synthesis methods, the investigation of its potential applications in various fields, and the optimization of its properties for specific applications.

Métodos De Síntesis

Silane coupling agent can be synthesized by reacting a silane compound with a hydroxyl group-containing compound. The reaction takes place in the presence of a catalyst, which facilitates the reaction and increases the yield of the product. The most commonly used silane compounds for the synthesis of silane coupling agent are methoxytrimethylsilane, ethoxytrimethylsilane, and propyltrimethoxysilane.

Aplicaciones Científicas De Investigación

Silane coupling agent is widely used in scientific research applications, such as in the synthesis of composites, coatings, and adhesives. It is also used in the modification of surfaces of various materials, such as glass, metals, and polymers. Silane coupling agent is a crucial component in the preparation of nanomaterials, as it helps in the dispersion of nanoparticles and improves their stability.

Propiedades

Número CAS |

13110-77-5 |

|---|---|

Nombre del producto |

Silane, [[(3beta,20S)-pregn-5-ene-3,20-diyl]bis(oxy)]bis[trimethyl- |

Fórmula molecular |

C27H50O2Si2 |

Peso molecular |

462.9 g/mol |

Nombre IUPAC |

[(1S)-1-[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-trimethylsilyloxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethoxy]-trimethylsilane |

InChI |

InChI=1S/C27H50O2Si2/c1-19(28-30(4,5)6)23-12-13-24-22-11-10-20-18-21(29-31(7,8)9)14-16-26(20,2)25(22)15-17-27(23,24)3/h10,19,21-25H,11-18H2,1-9H3/t19-,21-,22-,23+,24-,25-,26-,27+/m0/s1 |

Clave InChI |

PXQKWIROLXRMAD-PAMFVNDTSA-N |

SMILES isomérico |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C)C)C)O[Si](C)(C)C |

SMILES |

CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C)C)C)O[Si](C)(C)C |

SMILES canónico |

CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C)C)C)O[Si](C)(C)C |

Sinónimos |

(20S)-3β,20-Bis(trimethylsiloxy)pregn-5-ene |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.